N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine

Physicochemical profiling logP SAR pre-screening

N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine (CAS 1308935-66-1; molecular formula C₁₂H₁₇N₅O₃; MW 279.30 g/mol) is an amino acid derivative in which L-alanine is coupled via a urea linkage to the 1-(pyrimidin-2-yl)piperazine scaffold. The compound belongs to the broader class of pyrimidinyl-piperazine-ureido derivatives, a privileged scaffold that has yielded pharmacological chaperones for glucocerebrosidase (GCase) with sub-micromolar activity, selective monoamine oxidase A (MAO-A) inhibitors, and nanomolar carbonic anhydrase inhibitors.

Molecular Formula C12H17N5O3
Molecular Weight 279.30 g/mol
Cat. No. B12304366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine
Molecular FormulaC12H17N5O3
Molecular Weight279.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C12H17N5O3/c1-9(10(18)19)15-12(20)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3,(H,15,20)(H,18,19)
InChIKeyPJIPZRMUKZHCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine – Procurement-Relevant Structural and Class Overview


N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine (CAS 1308935-66-1; molecular formula C₁₂H₁₇N₅O₃; MW 279.30 g/mol) is an amino acid derivative in which L-alanine is coupled via a urea linkage to the 1-(pyrimidin-2-yl)piperazine scaffold . The compound belongs to the broader class of pyrimidinyl-piperazine-ureido derivatives, a privileged scaffold that has yielded pharmacological chaperones for glucocerebrosidase (GCase) with sub-micromolar activity, selective monoamine oxidase A (MAO-A) inhibitors, and nanomolar carbonic anhydrase inhibitors [1][2][3]. The piperazine ring adopts a chair conformation, placing the pyrimidine substituent in an equatorial orientation favorable for target engagement [4]. Unlike many piperazine-containing clinical candidates that lack a free carboxyl handle, this compound retains an underivatised alanine carboxylic acid, enabling direct conjugation without protecting-group manipulation.

Why N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Pyrimidinyl-piperazine derivatives are not functionally interchangeable: minor side-chain modifications produce substantial shifts in target selectivity, potency, and physicochemical properties. For example, within the pyrimidinyl-piperazine-ureido class, swapping the terminal amino acid from glycine to alanine introduces a chiral methyl group that alters logP, steric occupancy, and hydrogen-bonding geometry at the urea carbonyl—parameters that directly govern binding-pocket complementarity and off-target profiles . The glycine analog [(4-pyrimidin-2-yl-piperazine-1-carbonyl)-amino]-acetic acid (CAS 1156896-57-9) demonstrates measurable acetylcholinesterase inhibition (IC₅₀ = 2.1 µM) and antimicrobial activity (IC₅₀ = 5.0 µM) ; however, these values cannot be extrapolated to the alanine congener, because the methyl substituent has been shown in multiple piperazine-ureido SAR campaigns to modulate both potency magnitude and selectivity across enzyme isoforms [1][2]. Procurement decisions that treat these analogs as equivalents risk invalidating SAR continuity and wasting screening resources through unanticipated potency cliffs. The free (S)-alanine carboxyl also provides a chiral derivatisation handle absent in methyl ester or glycine variants, directly affecting conjugate design strategies .

N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine – Quantitative Differentiation Evidence Against Closest Analogs


Chiral Methyl Substituent on the Amino Acid Side Chain Confers a Measurable Lipophilicity Increase Over the Glycine Analog

The alanine derivative contains a chiral (S)-methyl group at the α-carbon absent in the glycine analog (CAS 1156896-57-9). This methyl substituent contributes an additional –CH₂– unit, increasing the predicted logP by approximately 0.3–0.5 log units relative to the glycine analog (glycine analog: C₁₁H₁₅N₅O₃, MW 265.27; alanine derivative: C₁₂H₁₇N₅O₃, MW 279.30) . In piperazine-ureido SAR campaigns, logP shifts of this magnitude have been associated with altered membrane permeability, plasma protein binding, and off-target liability profiles [1].

Physicochemical profiling logP SAR pre-screening

Free Carboxylic Acid Handle Differentiates the Alanine Derivative from Ester-Protected Analogs for Direct Conjugation Strategies

N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine bears a free carboxylic acid (pKa ~3–5), whereas the closest ester analog, methyl (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoate (CAS not assigned; catalog EVT-8020623, MW 293.32), requires saponification before conjugation . In high-throughput amide coupling workflows, the availability of a pre-formed free acid eliminates a deprotection step, reducing the synthetic sequence by one transformation and avoiding base-mediated epimerisation risk at the alanine α-carbon .

Chemical biology bioconjugation PROTAC design

The Pyrimidinyl-Piperazine-Ureido Scaffold Is Validated Across Multiple Target Classes with Nanomolar to Sub-Micromolar Potency

The pyrimidin-2-yl-piperazine-ureido core present in N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine has demonstrated target engagement across at least four distinct protein families: (i) GCase pharmacological chaperones with sub-micromolar activity (compound 4 identified via HTS) [1]; (ii) carbonic anhydrase isoforms hCA II, IX, and XII with KI values in the range of 0.91–94.4 nM, where 6-arylpyrimidine-2-yl was identified among the best substitution fragments [2]; (iii) MAO-A inhibition with IC₅₀ = 23.10 µM for the most potent congener (compound 2j) [3]; and (iv) PARP-1 inhibition with IC₅₀ = 2 nM for a close structural analog bearing the same pyrimidin-2-yl-piperazine-carbonyl motif [4]. This multi-target validation distinguishes the scaffold from narrower chemotypes such as pyrimidinyl-piperidines, which are primarily associated with GPCR modulation (e.g., GPR119) [5].

Scaffold validation target engagement hit expansion

The (S)-Alanine Configuration Provides a Stereochemically Defined Chiral Center for Enantioselective Target Interactions

The target compound is the (2S)-enantiomer (InChIKey: PJIPZRMUKZHCDJ-VIFPVBQESA-N), establishing a defined stereochemical configuration at the amino acid α-carbon . In contrast, the glycine analog (CAS 1156896-57-9) is achiral at the amino acid position, and the benzoic acid analog (4-({[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid) lacks a tetrahedral α-carbon entirely . The presence of a single enantiomerically pure stereocenter has been shown in piperazine-ureido carbonic anhydrase inhibitor series to influence isoform selectivity by up to 10-fold between enantiomers [1].

Chiral recognition stereochemistry enantioselective binding

N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine – Evidence-Backed Application Scenarios for Scientific Procurement


Focused Library Design for CNS-Penetrant Probe Discovery Exploiting the Pyrimidine-Piperazine Privileged Scaffold

The pyrimidin-2-yl-piperazine-ureido core has demonstrated binding across CNS-relevant targets including MAO-A (IC₅₀ = 23.1 µM for lead compound 2j) and GCase (sub-micromolar chaperone activity) [1][2]. The target compound's modest MW (279.30) and the presence of a free carboxyl group allow systematic elaboration of the alanine terminus to tune logP for blood–brain barrier penetration. Procurement of this compound as a core scaffold intermediate, rather than a locked ester or amide derivative, permits divergent library synthesis with retention of the chiral (S)-configuration, maximising the chemical space accessible from a single building block [3].

Fragment-Based Screening and Hit Validation Requiring a Defined Stereocenter and Free Acid Conjugation Handle

For fragment-based drug discovery (FBDD) programs, the compound provides a balanced profile: a validated pyrimidine-piperazine pharmacophore (PARP-1 IC₅₀ = 2 nM for a closely related analog incorporating the identical core motif) [1], a single stereocenter for enantioselective fragment elaboration, and a free carboxylic acid for direct SPR immobilisation or amide coupling without protecting-group chemistry [2]. The glycine analog lacks the stereocenter and thus cannot support enantioselective SAR; the methyl ester analog requires additional synthetic manipulation before conjugation [3]. These features collectively reduce the synthetic cycle time in fragment-to-lead optimisation by eliminating deprotection and chiral resolution steps.

Carbonic Anhydrase Isoform-Selective Inhibitor Optimisation Using 6-Arylpyrimidine-2-yl Substitution Chemistry

The Congiu et al. (2015) carbonic anhydrase inhibitor series established that 6-arylpyrimidine-2-yl is among the optimal substitution fragments on the piperazine ring, delivering KI values of 0.91–36.9 nM against the tumor-associated hCA IX isoform [1]. The target compound's alanine terminus provides a vector for further diversification distal to the zinc-binding pharmacophore, enabling exploration of isoform selectivity (hCA IX vs. hCA II) without perturbing the core binding motif. Procurement for CA inhibitor programs is supported by the demonstrated >90-fold selectivity window achievable through terminal fragment variation in this scaffold class [1].

Chemical Biology Tool Compound Synthesis for Target Identification via Photoaffinity Labeling or PROTAC Conjugation

The free carboxylic acid on the alanine moiety serves as a direct attachment point for linkers used in photoaffinity probes, biotin tags, or PROTAC (PROteolysis TArgeting Chimera) recruitment elements [1]. The pyrimidinyl-piperazine core has demonstrated engagement with disease-relevant targets including GCase (Parkinson's and Gaucher disease) and PARP-1 (oncology), providing a biologically validated starting point for chemical probe development [2][3]. Unlike the glycine analog, the alanine methyl group offers an additional van der Waals contact that may be exploited for target selectivity, and unlike the methyl ester analog, no ester hydrolysis step is required before linker attachment, preserving both synthetic efficiency and stereochemical fidelity .

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